

# An In-depth Technical Guide to Opipramol-d4 for Research Professionals

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## Compound of Interest

Compound Name: *Opipramol-d4*

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This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and signaling pathways of **Opipramol-d4**. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

## Physical and Chemical Properties

**Opipramol-d4** is the deuterated analog of Opipramol, a tricyclic compound with anxiolytic and antidepressant properties. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Opipramol. Below is a summary of its key physical and chemical properties.

Property	Value	Source
Opipramol-d4		
Molecular Formula	C23H25D4N3O	[1]
Molecular Weight	367.52 g/mol	[1][2]
CAS Number	1215716-70-3	[1]
IUPAC Name	2-[4-(3-benzo[b][3]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol	[4]
XLogP3	3.6	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	7	[4]
Opipramol-d4 Dihydrochloride		
Molecular Formula	C23H27D4Cl2N3O	[5][6]
Molecular Weight	440.44 g/mol	[5][6]
Appearance	White to Off-White Solid	[7]

Note: Experimental data such as melting point, boiling point, and specific solubility for **Opipramol-d4** are not readily available in the public domain.

## Experimental Protocols

The analysis and characterization of **Opipramol-d4** involve various analytical techniques. The following protocols are based on methodologies reported for Opipramol and are applicable to its deuterated analog.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of Opipramol and its metabolites from various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.

- Methodology: A common approach involves reversed-phase HPLC.
  - Column: A C18 column (e.g., Zorbax Eclipse XDB-C18) is frequently used.
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., dipotassium hydrogen orthophosphate) is typical. The gradient or isocratic elution profile would be optimized to achieve adequate separation.
  - Flow Rate: A flow rate of around 1.0 mL/min is often employed.
  - Detection: UV detection is commonly performed at a wavelength of approximately 256 nm or 257 nm.
  - Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.

## Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective detection and quantification of **Opipramol-d4**.

- Methodology:
  - Ionization: Electrospray ionization (ESI) is a suitable ionization technique for Opipramol.
  - Analysis: For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for **Opipramol-d4** and monitoring a characteristic product ion.
  - Internal Standard: Due to its isotopic labeling, **Opipramol-d4** serves as an excellent internal standard for the accurate quantification of unlabeled Opipramol, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **Opipramol-d4** and to confirm the position and extent of deuterium incorporation.

- Methodology:
  - $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum of **Opipramol-d4** will show the absence of signals corresponding to the four protons that have been replaced by deuterium on the ethanol moiety. The remaining proton signals can be assigned to confirm the rest of the molecular structure.
  - $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic multiplicity due to C-D coupling.
  - Solvent: A suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), should be used to dissolve the sample.[\[8\]](#)

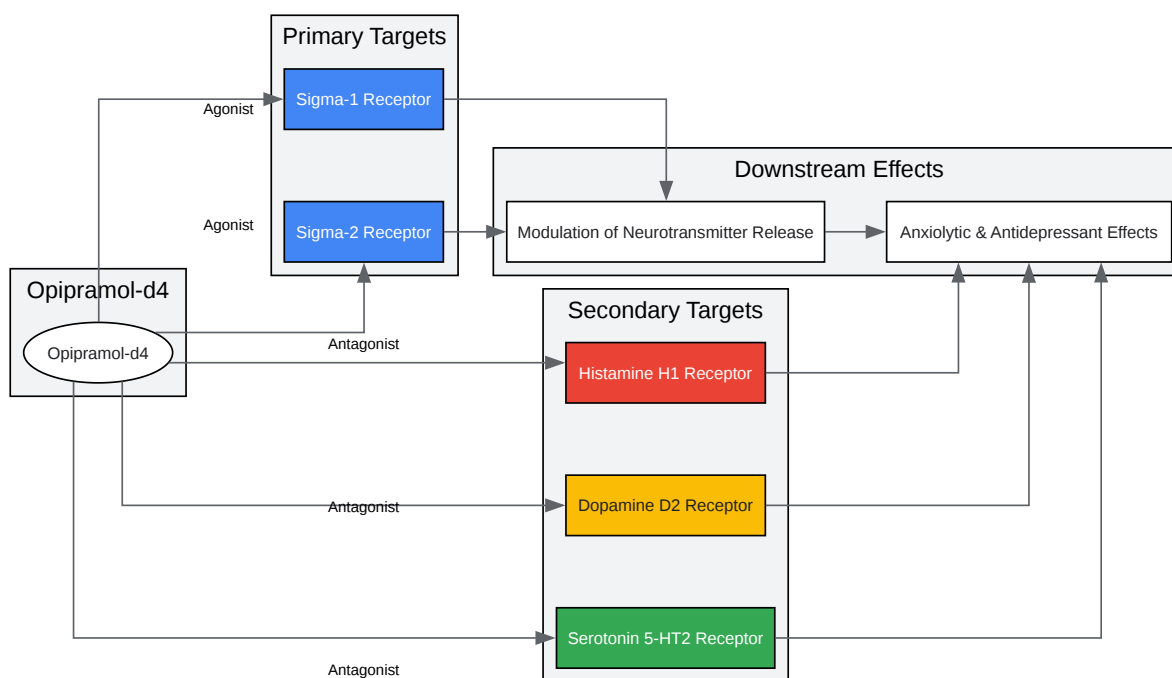
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the **Opipramol-d4** molecule.

- Methodology: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The resulting spectrum will show characteristic absorption bands for the various functional groups, such as O-H stretching, C-N stretching, and aromatic C-H stretching.

## Signaling Pathway and Mechanism of Action

Opipramol exhibits a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants. Its primary mechanism of action involves the modulation of sigma receptors.  
[\[3\]](#)[\[9\]](#)



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Caption: Mechanism of action of **Opipramol-d4**.

Opipramol acts primarily as a high-affinity agonist for sigma-1 and sigma-2 receptors.[3][10] This interaction is believed to be responsible for its anxiolytic and mood-stabilizing effects.[9] Unlike most tricyclic antidepressants, Opipramol does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine.[3] In addition to its action on sigma receptors, Opipramol also displays antagonistic activity at histamine H1, dopamine D2, and serotonin 5-HT2 receptors, which contributes to its overall pharmacological profile, including its sedative properties.[3][11]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Opipramol-d4 for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146734#opipramol-d4-physical-and-chemical-properties-for-research>]

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